molecular formula C16H13FN2O3 B12940011 Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]- CAS No. 651749-11-0

Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]-

Cat. No.: B12940011
CAS No.: 651749-11-0
M. Wt: 300.28 g/mol
InChI Key: RLZLXAAGWLDKCZ-UHFFFAOYSA-N
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Description

Properties

CAS No.

651749-11-0

Molecular Formula

C16H13FN2O3

Molecular Weight

300.28 g/mol

IUPAC Name

3-[3-(4-fluorophenyl)-2-oxoimidazolidin-1-yl]benzoic acid

InChI

InChI=1S/C16H13FN2O3/c17-12-4-6-13(7-5-12)18-8-9-19(16(18)22)14-3-1-2-11(10-14)15(20)21/h1-7,10H,8-9H2,(H,20,21)

InChI Key

RLZLXAAGWLDKCZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=O)N1C2=CC=C(C=C2)F)C3=CC=CC(=C3)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(4-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid typically involves the following steps:

    Formation of the Imidazolidinone Ring: The imidazolidinone ring can be synthesized through the reaction of an appropriate amine with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine-containing aromatic compound reacts with a nucleophile.

    Coupling with Benzoic Acid: The final step involves coupling the imidazolidinone derivative with benzoic acid or its derivatives using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-(4-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones depending on the reaction conditions.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(3-(4-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound can be used to study enzyme interactions and receptor binding due to its unique structure.

    Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as fluorescence or thermal stability.

Mechanism of Action

The mechanism of action of 3-(3-(4-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid involves its interaction with specific molecular targets. The fluorophenyl group can interact with hydrophobic pockets in proteins, while the imidazolidinone ring can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Fluorophenyl)benzoic acid
  • 3-(4-Fluorophenyl)benzoic acid
  • 4-(4-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid

Uniqueness

3-(3-(4-Fluorophenyl)-2-oxoimidazolidin-1-yl)benzoic acid is unique due to the presence of both the imidazolidinone ring and the fluorophenyl group. This combination imparts specific chemical and biological properties that are not observed in similar compounds. For example, the imidazolidinone ring can enhance the compound’s stability and solubility, while the fluorophenyl group can increase its binding affinity to certain molecular targets.

Biological Activity

Benzoic acid derivatives have garnered significant interest in medicinal chemistry due to their diverse biological activities. The compound Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl] is a notable example, exhibiting potential antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

The chemical structure of Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl] can be represented as follows:

C16H12F2N2O3\text{C}_{16}\text{H}_{12}\text{F}_2\text{N}_2\text{O}_3

This compound features a benzoic acid moiety linked to an imidazolidine ring substituted with a fluorophenyl group. The presence of the fluorine atom is believed to enhance its biological activity by increasing lipophilicity and altering electronic properties.

Antimicrobial Activity

Research has demonstrated that benzoic acid derivatives possess antimicrobial properties against various pathogens. In a study evaluating the antimicrobial efficacy of related compounds, it was found that certain derivatives exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Compound MIC (µg/mL) Target Organisms
Benzoic Acid Derivative A32Staphylococcus aureus, E. coli
Benzoic Acid Derivative B64Candida albicans
Benzoic Acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]TBDTBD

The minimum inhibitory concentration (MIC) values indicate the effectiveness of the compounds. Further studies are required to establish the MIC for Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl].

Anticancer Activity

The anticancer potential of benzoic acid derivatives has also been explored. In vitro studies have shown that these compounds can inhibit the proliferation of various cancer cell lines. For instance, a recent study reported that derivatives similar to Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl], demonstrated cytotoxic effects against human cancer cell lines.

Case Study: Anticancer Screening

In a comparative study involving several benzoic acid derivatives, the following results were observed:

Compound IC50 (µM) Cell Line
Compound N15.85HCT116
Compound N24.53MCF7
Benzoic Acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl]TBDTBD

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against cancer cells.

The biological activity of Benzoic acid, 3-[3-(4-fluorophenyl)-2-oxo-1-imidazolidinyl] is believed to involve multiple mechanisms:

  • Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
  • Inhibition of Enzymatic Activity : Certain benzoic acid derivatives can inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Apoptosis Induction : In cancer cells, these compounds may trigger apoptotic pathways, leading to programmed cell death.

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